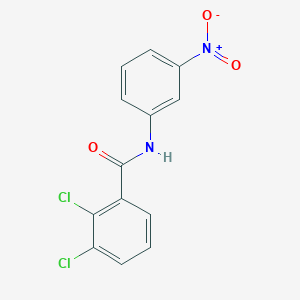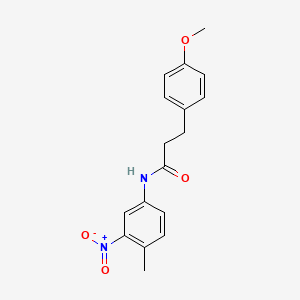
N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the transformation of existing sulfonamide groups through nucleophilic substitution reactions. These processes can be tailored to introduce various functional groups, enhancing the compound's chemical versatility and application potential. For example, studies on similar sulfonamide compounds have explored the synthesis of sterically hindered isomeric forms through interactions with chlorosulfonic acid, demonstrating the methodological diversity in accessing different sulfonamide derivatives (Rublova et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds, including X-ray diffraction (XRD) and spectroscopic methods, reveals insights into their geometric parameters, bond lengths, and angles, contributing to the understanding of their chemical reactivity and interaction capabilities. For instance, investigations on N-aryl-sulfonamides have highlighted different supramolecular architectures mediated by weak interactions, such as hydrogen bonding and π-π interactions, influencing their solid-state organization and potentially their biological activity (Shakuntala et al., 2017).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, including nucleophilic substitution, acylation, and condensation reactions, attributed to their active sulfonamide nitrogen and the presence of substituents that can influence their reactivity. The ability to undergo these reactions makes sulfonamides versatile intermediates in the synthesis of more complex molecules. For example, the reactivity of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides towards amines in water showcases the chemoselectivity and efficiency of sulfonamides in facilitating N-acylation reactions (Ebrahimi et al., 2015).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and material science. These properties are influenced by the molecular structure and the nature of substituents attached to the sulfonamide group. Studies on the crystallographic characterization of sulfonamide derivatives provide valuable information on their solid-state properties and potential for forming stable crystalline materials suitable for further application development (Stenfors & Ngassa, 2020).
Propriétés
IUPAC Name |
N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-11-4-7-14(8-5-11)22(20,21)19(16(17)18)15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEUSBXAHZYCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=C(C=C2)C)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6942698 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide](/img/structure/B5715734.png)


![1-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5715745.png)

![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)




![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)


